methyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate
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Description
Methyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C26H20N4O3S and its molecular weight is 468.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.12561169 g/mol and the complexity rating of the compound is 716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound features a complex structure comprising a naphthalene moiety, a pyrazolo[1,5-a]pyrazine core, and a sulfanyl acetamido group. The unique combination of these structural elements suggests multiple potential interactions with biological targets.
- Inhibition of Kinases : Similar pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory effects on various kinases such as CDK2 and TRKA. For instance, compounds with similar scaffolds have demonstrated IC50 values as low as 0.09 µM against CDK2, indicating strong inhibitory potential .
- Antimicrobial Activity : Pyrazolo derivatives have been investigated for their activity against Mycobacterium tuberculosis, with some compounds displaying significant antitubercular effects through mechanisms that do not involve traditional pathways like cell wall biosynthesis .
- Anticancer Properties : The compound's structure suggests it may act on cancer cell lines by inducing apoptosis and cell cycle arrest. Studies on related compounds indicate they can cause significant G0–G1 phase arrest in treated cells .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Anticancer Activity
In a study evaluating the anticancer properties of pyrazolo derivatives, this compound was tested against various cancer cell lines. The results indicated a mean growth inhibition (GI%) of approximately 43.9%, demonstrating its potential as an anticancer agent .
Antimicrobial Efficacy
Research has shown that similar compounds exhibit promising activity against Mycobacterium tuberculosis. The mechanism was found to be distinct from traditional antibiotics, suggesting a novel pathway for treatment .
Properties
IUPAC Name |
methyl 4-[[2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O3S/c1-33-26(32)18-9-11-19(12-10-18)28-24(31)16-34-25-23-15-22(29-30(23)14-13-27-25)21-8-4-6-17-5-2-3-7-20(17)21/h2-15H,16H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACPGXGZUKLMFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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